molecular formula C20H26N2 B7818717 Trimipramine CAS No. 3564-66-7

Trimipramine

Cat. No.: B7818717
CAS No.: 3564-66-7
M. Wt: 294.4 g/mol
InChI Key: ZSCDBOWYZJWBIY-UHFFFAOYSA-N
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Description

Trimipramine is a tricyclic antidepressant (TCA) compound with the molecular formula C₂₀H₂₆N₂ and an average mass of 294.443 g·mol⁻¹ . It is characterized as an atypical TCA due to its unique multifunctional receptor profile. While early research suggested its primary mechanism was the inhibition of serotonin and norepinephrine reuptake, subsequent studies have shown it to be a relatively weak monoamine reuptake inhibitor compared to other TCAs . Its complex pharmacological action is primarily attributed to its potent antagonism of histamine H1 receptors, serotonin receptors (particularly 5-HT 2A ), alpha-1 adrenergic receptors, and muscarinic acetylcholine receptors . This receptor activity results in strong sedative, anxiolytic, and anticholinergic effects, making this compound a valuable tool for neuroscientific research. Researchers utilize this compound to study the modulation of sleep architecture, as it does not suppress REM sleep, unlike many other sedative compounds . Its antipsychotic-like properties, with a profile suggested to be similar to clozapine, also make it relevant for investigations into psychotic disorders . In the laboratory, this compound is used to explore the roles of monoaminergic and cholinergic systems in mood, anxiety, and psychosis models. This compound has a bioavailability of approximately 41% and binds highly to plasma proteins (94.9%) . It is metabolized in the liver and has an elimination half-life of 23-24 hours . This product is provided For Research Use Only. It is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound in accordance with their institution's laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N,2-trimethylpropan-1-amine
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InChI

InChI=1S/C20H26N2/c1-16(14-21(2)3)15-22-19-10-6-4-8-17(19)12-13-18-9-5-7-11-20(18)22/h4-11,16H,12-15H2,1-3H3
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

ZSCDBOWYZJWBIY-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=CC=CC=C2CCC3=CC=CC=C31)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2
Source PubChem
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Related CAS

25332-13-2 (mesylate), 3589-21-7 (mono-hydrochloride), 521-78-8 (maleate (1:1))
Record name Trimipramine [USAN:INN:BAN]
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DSSTOX Substance ID

DTXSID8023715
Record name Trimipramine
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Molecular Weight

294.4 g/mol
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Physical Description

Solid
Record name Trimipramine
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Solubility

Slightly soluble, 2.60e-02 g/L
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CAS No.

3564-75-8, 739-71-9, 3564-66-7
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Melting Point

45 °C
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Preparation Methods

Synthetic Routes and Reaction Conditions

Trimipramine is synthesized through a multi-step process starting from iminodibenzyl. The key steps involve the alkylation of iminodibenzyl with 3-dimethylaminopropyl chloride in the presence of a base, followed by reduction and cyclization reactions . The reaction conditions typically involve the use of solvents like toluene or ethanol and catalysts such as sodium or lithium .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction steps as in laboratory synthesis but optimized for higher yields and purity. The process includes stringent quality control measures to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Metabolic Reactions

Trimipramine undergoes extensive hepatic metabolism via cytochrome P450 (CYP) enzymes, producing pharmacologically active metabolites. The primary pathways include:

Demethylation

  • CYP2C19 catalyzes the N-demethylation of this compound to form desmethylthis compound , a secondary amine metabolite .

  • Stereoselectivity is observed:

    • (D)-trimipramine is preferentially demethylated compared to its (L)-enantiomer .

Hydroxylation

  • CYP2D6 mediates 2-hydroxylation of both (L)-trimipramine and its metabolite desmethylthis compound .

  • CYP3A4/5 contributes to additional oxidative pathways for (L)-trimipramine, though specific metabolites remain unidentified .

Table 1: Key Metabolic Pathways and Metabolites

EnzymeReaction TypeSubstrate SpecificityMajor Metabolite
CYP2C19N-demethylationPreferential for (D)-enantiomerDesmethylthis compound
CYP2D62-hydroxylationPreferential for (L)-enantiomer2-Hydroxythis compound
CYP3A4/5OxidationNon-stereoselectiveUnidentified metabolites

Drug Interactions

  • Quinidine (CYP2D6 inhibitor) increases this compound plasma levels by reducing 2-hydroxylation .

  • Paroxetine and citalopram (CYP2D6/CYP2C19 inhibitors) may elevate this compound concentrations, posing toxicity risks .

Charge Transfer Complexation

This compound acts as an n-electron donor in analytical chemistry, forming charge transfer (CT) complexes with σ- and π-acceptors. These reactions enable spectrophotometric quantification in pharmaceutical formulations .

Reaction Conditions

  • σ-Acceptor (Iodine):

    • Forms a lemon-yellow complex with λ<sub>max</sub> at 292 nm in chloroform .

    • Stoichiometry: 1:1 (this compound:iodine) .

    • Stability: Color fades after 30 minutes, requiring prompt measurement .

  • π-Acceptors (Chloranil, DDQ, TCNQ):

    Acceptorλ<sub>max</sub> (nm)Reaction TimeTemperatureSolvent
    Chloranil (CH)22030 min25°CAcetonitrile
    DDQ302InstantaneousRoom temperatureAcetonitrile
    TCNQ82420 min70°CAcetonitrile

Mechanistic Insights

  • In polar solvents (e.g., acetonitrile), CT complexes dissociate into radical ions:

    D + AD+A\text{D + A} \rightleftharpoons \text{D}^+ \cdot \text{A}^- \cdot

    Example: TCNQ forms a bluish-green radical anion (TCNQ<sup>- –</sup>) with strong absorption at 842 nm .

Table 2: Analytical Performance of CT Complexes

AcceptorLinear Range (ppm)Molar Absorptivity (L·mol⁻¹·cm⁻¹)Sensitivity
Iodine1–57.1 × 10⁴High
TCNQ10–750.1 × 10⁴Moderate
DDQ5–500.26 × 10⁴Low

Stability and Degradation

  • Thermal Stability: this compound forms stable CT complexes at 70°C with TCNQ but degrades at higher temperatures .

  • Photodegradation: Limited data suggest sensitivity to UV light, necessitating protective measures during analysis .

Stereochemical Considerations

This compound’s racemic nature influences its reactivity:

  • (D)-enantiomer undergoes faster demethylation via CYP2C19 .

  • (L)-enantiomer is preferentially hydroxylated by CYP2D6 .

Scientific Research Applications

Clinical Applications

1. Depression Treatment

  • Indications : Trimipramine is indicated for major depressive disorder and has shown efficacy comparable to other TCAs .
  • Clinical Trials : Studies have demonstrated that this compound effectively alleviates depressive symptoms without significantly increasing liver enzyme levels, indicating a favorable safety profile .

2. Anxiety Disorders

  • Anxiolytic Properties : this compound possesses anxiolytic effects, making it beneficial for patients with comorbid anxiety disorders .
  • Case Studies : In clinical settings, patients with anxiety and depression reported improved outcomes when treated with this compound compared to those receiving other antidepressants .

3. Sleep Disorders

  • Sleep Architecture : Research indicates that this compound positively affects sleep architecture, reducing sleep disturbances more effectively than some other TCAs like imipramine .
  • Clinical Evidence : A double-blind study found that this compound eliminated objective evidence of sleep disturbance in patients with insomnia related to depression .

Additional Applications

4. Pain Management

  • Analgesic Effects : this compound has been recognized for its analgesic properties, particularly in neuropathic pain management. It modulates pain pathways through serotonergic mechanisms .
  • Use in Chronic Pain Conditions : Patients suffering from chronic pain syndromes have reported relief from symptoms when treated with this compound as part of a comprehensive pain management strategy.

5. Dermatological Conditions

  • Treatment of Urticaria and Pruritus : this compound has been used off-label to manage dermatological conditions such as urticaria and pruritus due to its antihistaminic properties .

Safety and Toxicity

While this compound is generally well-tolerated, it is essential to consider its toxicity in cases of overdose. A study highlighted that moderate poisoning could occur at therapeutic doses, emphasizing the importance of monitoring dosages closely . The most common symptoms associated with overdose include somnolence, tachycardia, and in severe cases, coma or cardiovascular collapse .

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other TCAs:

Medication Primary Indication Efficacy in Depression Anxiolytic Effect Sleep Improvement
This compoundMajor depressive disorderHighYesSignificant
ImipramineMajor depressive disorderHighModerateModerate
AmitriptylineMajor depressive disorderHighLowModerate
ClomipramineMajor depressive disorderHighLowLow

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Structural Analogs: Imipramine and Desipramine

Trimipramine shares structural similarities with other TCAs, particularly imipramine and desipramine. The N,N,2-trimethyl-1-propanamine side chain in this compound is critical for its sodium-glucose co-transporter (SGLT) inhibitory activity.

Table 1: SGLT Inhibition by this compound and Derivatives
Compound SGLT1 Inhibition SGLT2 Inhibition
This compound 43% N/A
Imipramine 24% N/A
Desipramine 0% N/A
Bepridil 74% 70%

Other Tricyclic Antidepressants

Amitriptyline

In a double-blind trial, this compound demonstrated comparable antidepressant efficacy to amitriptyline but with fewer anticholinergic and cardiovascular side effects (e.g., lower tachycardia risk) . However, amitriptyline showed superior global improvement ratings in some studies, possibly due to baseline differences in patient severity .

Maprotiline

A 5-week trial comparing this compound (150 mg/day) and maprotiline (150 mg/day) found both effective for major depression. However, maprotiline caused significant weight gain and increased atrial rates (p < 0.002), whereas this compound reduced systolic blood pressure without affecting heart rate .

Table 2: Side Effect Profiles of TCAs
Compound Anticholinergic Effects Cardiovascular Effects Weight Change
This compound Low Moderate (↓BP) Neutral
Amitriptyline High High (↑HR)
Maprotiline Moderate High (↑HR) ↑↑

Pharmacological Comparisons

Anti-Prion Activity

Antiviral Activity

This compound blocks viral entry for Ebola and influenza by accumulating in acidic organelles (e.g., lysosomes) and disrupting viral genome release. However, it lacks efficacy against SARS-CoV-2 in Calu-3 cells, which use endocytosis-independent entry pathways .

Parkinson’s Disease (PD) Potential

This compound’s dual targeting of dopamine receptor D2 (DRD2) and α2-adrenergic receptors mirrors piribedil, an investigational PD drug. Preclinical data suggest this compound may preserve motor function, warranting clinical trials .

CYP2D6 Metabolism

This compound is metabolized by CYP2D6, with ultra-rapid metabolizers requiring up to 200% higher doses to achieve therapeutic plasma concentrations. Its active metabolite, desmethylthis compound, is further metabolized by CYP2D6, amplifying interindividual variability .

Overdose and Toxicity

Acute overdose (>100 mg) causes moderate-to-severe symptoms (e.g., seizures, arrhythmias). However, liver transplants from donors with serum this compound <2,000 µg/L are deemed safe, as hepatic metabolite concentrations remain subtoxic .

Phospholipidosis Induction

This compound induces phospholipidosis 2.5-fold in Calu-3 cells, comparable to amiodarone (3.3-fold) but weaker than chloroquine. This property correlates with antiviral activity in some models .

Clinical Implications

This compound’s favorable side effect profile makes it suitable for patients sensitive to anticholinergic or cardiovascular effects of other TCAs .

Biological Activity

Trimipramine is a tricyclic antidepressant (TCA) primarily used for the treatment of depression and anxiety disorders. Unlike many other TCAs, this compound exhibits a unique pharmacological profile, characterized by weak inhibition of monoamine reuptake and significant receptor antagonism. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and clinical implications.

This compound's mechanism of action deviates from the traditional monoamine hypothesis associated with most antidepressants. Research indicates that this compound functions primarily through receptor antagonism rather than significant reuptake inhibition:

  • Receptor Affinities :
    • Strong Antagonism : Histamine H1 receptors
    • Moderate Antagonism : Serotonin 5-HT2A, dopamine D2, and muscarinic acetylcholine receptors
    • Weak Antagonism : Serotonin 5-HT1A receptors

Studies have shown that this compound has minimal impact on the reuptake of serotonin (5-HT) and norepinephrine (NE), challenging the conventional understanding of TCA efficacy in depression treatment . The major metabolite, desmethylthis compound, also displays similar pharmacological characteristics but with slightly increased potency for norepinephrine reuptake inhibition .

Pharmacokinetics

This compound is extensively metabolized in the liver, primarily by cytochrome P450 enzymes (CYP2D6 and CYP2C19). Genetic polymorphisms in these enzymes can significantly affect drug metabolism and therapeutic outcomes:

Cytochrome P450 Allele Effect
CYP2D6*3Poor metabolism
CYP2D6*4Poor metabolism
CYP2C19*2Reduced metabolism
CYP2C19*3Reduced metabolism

Therapeutic concentrations of this compound typically range from 0.5 to 1.2 μM (150–350 ng/mL), suggesting that significant monoamine reuptake inhibition is not expected at these levels .

Clinical Efficacy and Case Studies

This compound has been evaluated in various clinical settings. Notably, it has shown effectiveness comparable to other TCAs like doxepin and amitriptyline but with a distinct side-effect profile:

  • Efficacy : Clinical trials indicate that this compound is effective in treating major depressive disorder and anxiety disorders .
  • Side Effects : It is associated with fewer cardiotoxic effects compared to other TCAs, making it a safer option for certain patient populations .

Case Study Example

A study involving patients with treatment-resistant depression highlighted this compound's ability to enhance the sensitivity of cortical neurons to norepinephrine after prolonged administration. This suggests a potential role in neuroplasticity and long-term mood regulation .

Q & A

Basic Research Questions

Q. How can researchers develop and validate a spectrophotometric method for quantifying trimipramine in pharmaceutical formulations?

  • Methodological Answer : Utilize charge-transfer complex formation with σ and π acceptors (e.g., iodine, chloranilic acid) to enable UV-Vis spectrophotometric detection. Calibration curves are constructed using the least-squares method, with triplicate measurements to ensure linearity (range: 2–20 µg/mL). Validate precision by calculating relative standard deviation (RSD < 3%) across inter-day and intra-day replicates. Accuracy is confirmed via recovery studies (98–102%) comparing spiked samples to theoretical concentrations .

Q. What strategies ensure minimal interference from excipients during this compound analysis in tablet formulations?

  • Methodological Answer : Conduct interference studies using common tablet excipients (e.g., starch, lactose). Recovery data (Table 3 in ) demonstrate that excipients do not significantly affect absorbance readings when using charge-transfer complex-based methods. Cross-validate results with official pharmacopeial methods (e.g., HPLC) to confirm specificity .

Q. How is the ruggedness of a this compound analytical method assessed?

  • Methodological Answer : Test ruggedness by varying operators, instruments, and days. For example, RSD values < 3% across six replicates under different conditions confirm method robustness. Statistical tools like ANOVA can identify significant variations between experimental setups .

Advanced Research Questions

Q. How does CYP2D6 genetic polymorphism influence this compound pharmacokinetics, and what are the implications for dosing?

  • Methodological Answer : Genotype patients to categorize CYP2D6 activity (poor, extensive, ultrarapid metabolizers). Pharmacokinetic studies show linear gene-dose effects: poor metabolizers exhibit higher bioavailability (44%) and lower systemic clearance (12 L/h), while ultrarapid metabolizers have reduced bioavailability (12%) and elevated clearance (253 L/h). Dose adjustments are critical to avoid toxicity or therapeutic failure .

Q. What experimental design optimizes this compound photo-degradation in wastewater treatment systems?

  • Methodological Answer : Use a baffled photocatalytic reactor (BPCR) with UV/sulfite/ZnO (molar ratio 2:1:100) at pH 6. Monitor degradation efficiency via rate constants (kobsk_{obs}) and electrical energy consumption (EEO). BPCR increases kobsk_{obs} by 17% and reduces EEO from 8.61 to 5.37 kWh/m³ compared to conventional reactors. Identify intermediates via LC-MS (e.g., hexane-1,6-diol, formaldehyde) .

Q. How can this compound be repurposed for Parkinson’s disease (PD) based on its receptor activity?

  • Methodological Answer : Investigate this compound’s dual targeting of DRD2 (dopamine receptor) and α2-adrenergic receptors using in vitro binding assays and animal models of PD. Compare motor function outcomes to piribedil, a known PD drug with similar mechanisms. Clinical trials should prioritize endpoints like bradykinesia and tremor reduction .

Q. What statistical approaches resolve contradictions in clinical trial data comparing this compound with MAO inhibitors?

  • Methodological Answer : Apply trend analysis (linear regression) to psychopathology scores (Hamilton Rating Scale, MRC scales) over time. Consolidate MAOI treatment groups if inter-group differences are nonsignificant. This compound shows superior efficacy (P<0.05P < 0.05) in reducing depression and anxiety symptoms compared to MAOIs or combination therapies .

Q. Why does LC-MS outperform UV-Vis spectrophotometry in detecting this compound at trace concentrations?

  • Methodological Answer : LC-MS with selected ion monitoring (SIM) achieves sub-ng/mL sensitivity, critical for pharmacokinetic studies. UV-Vis methods (LOQ: ~2 µg/mL) lack resolution for low-dose metabolites (e.g., desmethylthis compound). Cross-validation studies in urine matrices highlight LC-MS’s superiority for bioavailability assessments .

Methodological Contrasts and Recommendations

  • Basic vs. Advanced : Basic methods prioritize simplicity and cost-effectiveness (e.g., spectrophotometry), while advanced approaches require specialized instrumentation (LC-MS, genetic sequencing) and computational modeling.
  • Contradictions : highlights CYP2D6’s nonlinear impact on clearance, whereas assumes first-order kinetics for photo-degradation. Contextualize these differences by specifying experimental conditions (e.g., in vivo vs. environmental systems).

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trimipramine
Reactant of Route 2
Reactant of Route 2
Trimipramine

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